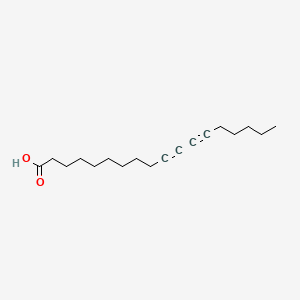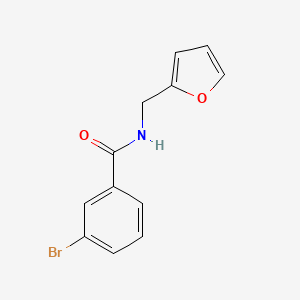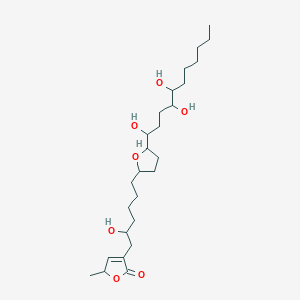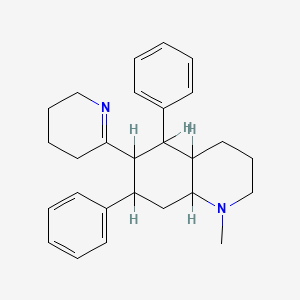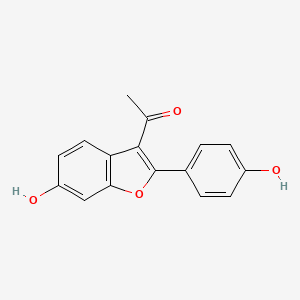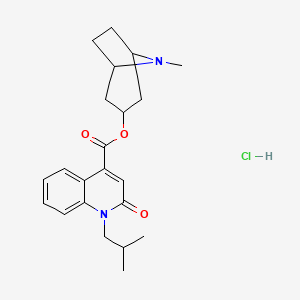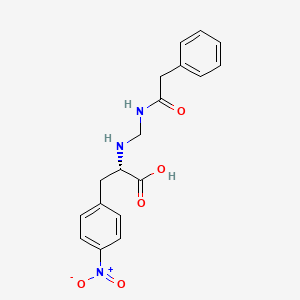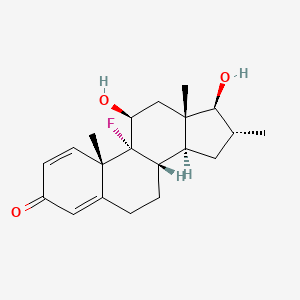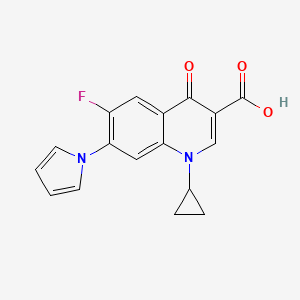
6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H13FN2O3 and its molecular weight is 312.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-7-11-14(8-15(13)19-5-1-2-6-19)20(10-3-4-10)9-12(16(11)21)17(22)23/h1-2,5-10H,3-4H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRMOARTUIEPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C=CC=C4)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147804 |
Source


|
| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106891-93-4 |
Source


|
| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106891934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | E-3846 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R979UVH81V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does E-3846 compare to other fluoroquinolones like norfloxacin and ciprofloxacin in terms of its in vitro activity against different bacterial species?
A: E-3846 exhibits superior in vitro activity compared to norfloxacin against various bacterial species, including Staphylococcus species (including methicillin-resistant strains) and members of the Enterobacteriaceae family [, ]. While E-3846 shows similar activity to ciprofloxacin against Streptococcus (Enterococcus) faecalis, it is generally less active than ciprofloxacin against other Enterobacteriaceae. Notably, E-3846 demonstrates greater activity against Staphylococcus species compared to both norfloxacin and ciprofloxacin [, ].
Q2: Does the pH of the environment influence the antibacterial activity of E-3846? How does this compare to other fluoroquinolones?
A: Interestingly, the activity of E-3846 increases under acidic conditions []. This contrasts with norfloxacin and ciprofloxacin, which experience a significant reduction in activity in acidic environments []. This unique characteristic could have implications for the efficacy of E-3846 in specific physiological conditions or infection sites.
Q3: What evidence exists regarding the in vivo efficacy of E-3846 in treating bacterial infections?
A: Studies using rat models have demonstrated the promising therapeutic potential of E-3846. It exhibits excellent efficacy in treating experimental cystitis and pyelonephritis caused by various bacterial species, including S. faecalis, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Pseudomonas aeruginosa [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

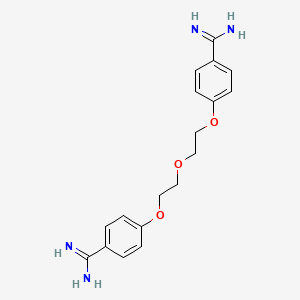
![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(2,4,5,8-tetrahydroxy-7-oxa-2-aza-bicyclo[3.2.1]oct-3-YL)-acetic acid](/img/structure/B1209569.png)
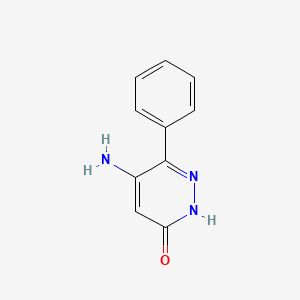
![2-Amino-9-[1,3-bis(isopropoxy)-2-propoxymethyl]purine](/img/structure/B1209572.png)
